PGF2-1-ethanolamide
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Overview
Description
It is a derivative of prostaglandin F2α, which is a naturally occurring prostaglandin involved in various physiological processes . Prostaglandins are lipid compounds that have hormone-like effects in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PGF2-1-ethanolamide involves the conversion of prostaglandin F2α to its ethanolamide derivative. This process typically includes the reaction of prostaglandin F2α with ethanolamine under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: PGF2-1-ethanolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
PGF2-1-ethanolamide has several scientific research applications, including:
Mechanism of Action
PGF2-1-ethanolamide exerts its effects by binding to the prostaglandin F2α receptor. This binding triggers a series of molecular events that lead to the desired physiological response. The compound is released in response to increased levels of oxytocin in the uterus, stimulating both luteolytic activity and the release of oxytocin . This creates a positive feedback loop that facilitates the degradation of the corpus luteum .
Comparison with Similar Compounds
Prostaglandin F2α: The parent compound from which PGF2-1-ethanolamide is derived.
Prostaglandin E2: Another prostaglandin with different physiological effects.
Prostaglandin D2: Involved in various biological processes, including sleep regulation and inflammation.
Uniqueness: this compound is unique due to its specific binding affinity to the prostaglandin F2α receptor and its distinct physiological effects. Unlike other prostaglandins, it has been shown to have unique applications in the treatment of glaucoma and other ocular conditions .
Properties
Molecular Formula |
C23H41NO4 |
---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,3R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylcyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C23H41NO4/c1-3-4-7-10-19(26)13-14-20-18(2)17-22(27)21(20)11-8-5-6-9-12-23(28)24-15-16-25/h5,8,13-14,18-22,25-27H,3-4,6-7,9-12,15-17H2,1-2H3,(H,24,28)/b8-5-,14-13+/t18-,19+,20+,21-,22+/m1/s1 |
InChI Key |
YUKILNRONMAMTM-NKDIASRKSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)C)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)C)O |
Origin of Product |
United States |
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